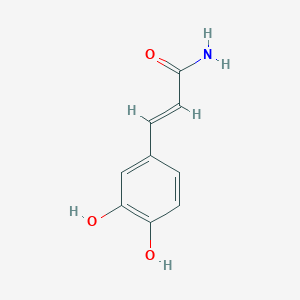
2-甲氧基-6-甲基苯甲酰胺
描述
2-Methoxy-6-Methylbenzamide is an organic compound with the molecular formula C10H13NO2. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications
科学研究应用
2-Methoxy-6-Methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other industrial compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-Methylbenzamide can be achieved through several methods. One common approach involves the reduction hydrogenation of 2-methyl-6-nitrobenzoic acid or its methyl ester using methanol as a solvent and hydrogen as a hydrogen source. Palladium carbon or platinum carbon is used as a catalyst. This process yields 2-amino-6-methylbenzoic acid or its methyl ester, which is then subjected to diazotization, hydrolysis, and esterification reactions to produce 2-hydroxy-6-methyl benzoate. The final step involves methylation using dimethyl sulfate as a methylating agent in the presence of alkali to obtain 2-methoxy-6-methyl benzoate, which is then hydrolyzed to produce 2-Methoxy-6-Methylbenzamide .
Industrial Production Methods
Industrial production of 2-Methoxy-6-Methylbenzamide typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents, catalysts, and reagents to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
化学反应分析
Types of Reactions
2-Methoxy-6-Methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The methoxy and methyl groups on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.
作用机制
The mechanism of action of 2-Methoxy-6-Methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
2-Methoxy-6-Methylbenzamide can be compared with other similar compounds, such as:
2-Methoxy-6-Methylbenzoic Acid: This compound has a similar structure but contains a carboxylic acid group instead of an amide group. It is used in different chemical reactions and has distinct properties.
2-Methoxy-6-Methylbenzyl Alcohol: This compound contains a hydroxyl group instead of an amide group and is used in various organic synthesis reactions.
2-Methoxy-6-Methylbenzaldehyde: This compound contains an aldehyde group and is used as an intermediate in the synthesis of other organic compounds.
属性
IUPAC Name |
2-methoxy-6-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQLMNZDQZOWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key intermediate in the synthesis of 2-methoxy-6-methylbenzoic acid, and how is it prepared?
A1: A key intermediate in the synthesis of 2-methoxy-6-methylbenzoic acid is N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide. This compound is efficiently synthesized [] through directed ortho-metalation of N-tert-butyl-N-methyl-2-methoxybenzamide. Treatment of the starting benzamide with a strong base, followed by reaction with methyl iodide, leads to the formation of the desired product in high yield (98%).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


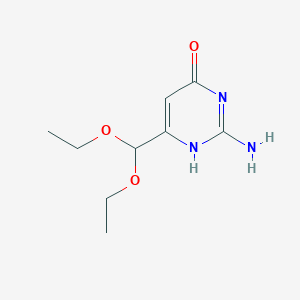
![N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide](/img/structure/B189752.png)
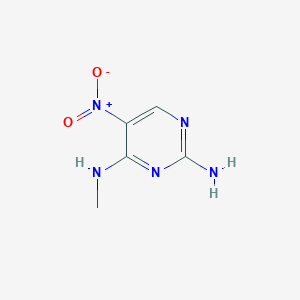

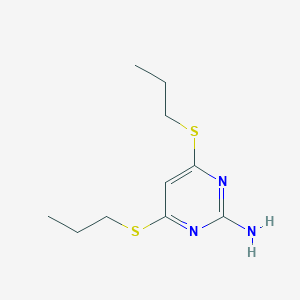
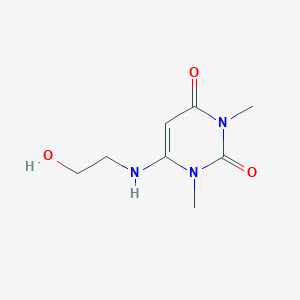


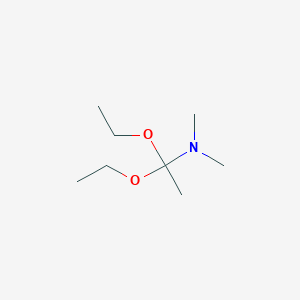

![6-(chloromethyl)-11H-dibenzo[b,e]azepine](/img/structure/B189767.png)
![6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B189768.png)

